

Application Notes and Protocols: CCK-B Receptor Mapping with [3H]PD 140376

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cholecystokinin-B (CCK-B) receptor, also known as the CCK2 receptor, is a G-protein coupled receptor that plays a significant role in the central nervous system and gastrointestinal tract. It is involved in various physiological processes, including anxiety, memory, and gastric acid secretion. Dysregulation of the CCK-B receptor has been implicated in panic disorders and certain types of cancer.[1][2] Accurate mapping and characterization of this receptor are crucial for understanding its function and for the development of novel therapeutics.

[3H]**PD 140376** is a potent and selective antagonist radioligand for the CCK-B receptor, making it an invaluable tool for in vitro studies.[3][4] These application notes provide detailed protocols for the use of [3H]**PD 140376** in radioligand binding assays and in vitro autoradiography to characterize and map CCK-B receptors.

Quantitative Data Summary

The following tables summarize the binding affinity and density of [3H]**PD 140376** for the CCK-B receptor in various tissues.

Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [3H]PD 140376



Tissue	Kd (nM)	Bmax (fmol/mg protein)	Species	Reference
Cerebral Cortex	0.1 - 0.2	119	Guinea Pig	[4]
Gastric Mucosa	0.1 - 0.2	296	Guinea Pig	[4]

Table 2: Inhibitory Constants (Ki) of PD 140376

Tissue	Ki (nM)	Species	Reference
Cerebral Cortex	0.18	Guinea Pig	[3]
Gastric Gland Membranes	0.21	Guinea Pig	[3]

Experimental Protocols

Protocol 1: Membrane Preparation for Radioligand Binding Assays

This protocol describes the preparation of cell membranes from tissues or cultured cells expressing CCK-B receptors.

Materials:

- Tissue (e.g., guinea pig cerebral cortex) or cultured cells
- Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
- Centrifuge
- Homogenizer (e.g., Polytron)

Procedure:

• Dissect and weigh the tissue of interest. Perform all subsequent steps at 4°C.



- In a centrifuge tube, add the tissue to 10 volumes (w/v) of ice-cold Homogenization Buffer.
- Homogenize the tissue using a Polytron homogenizer until a uniform suspension is achieved.
- Centrifuge the homogenate at 500 x g for 10 minutes to remove nuclei and large debris.
- Carefully collect the supernatant and centrifuge at 40,000 x g for 20 minutes to pellet the membranes.
- Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
- Repeat the centrifugation and resuspension steps two more times.
- After the final wash, resuspend the pellet in a suitable volume of Assay Buffer (see Protocol 2) and determine the protein concentration using a standard method (e.g., Bradford assay).
- Store the membrane preparation in aliquots at -80°C until use.

Protocol 2: Saturation Radioligand Binding Assay

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]**PD 140376**.

Materials:

- Membrane preparation (from Protocol 1)
- [3H]**PD 140376** (0.01-10 nM)
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Non-specific binding displacer: 1 μM unlabeled CCK-8 (sulfated octapeptide) or another potent CCK-B antagonist.
- 96-well plates
- Glass fiber filters



- Filtration apparatus
- Scintillation counter and scintillation fluid

Procedure:

- Prepare serial dilutions of [3H]PD 140376 in Assay Buffer to cover a concentration range of 0.01 to 10 nM.
- In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of the radioligand.
- For total binding wells, add 50 μL of Assay Buffer.
- For non-specific binding wells, add 50 μL of the non-specific binding displacer (1 μM CCK-8).
- Add 100 μL of the membrane preparation (typically 50-100 μg of protein) to each well.
- Add 50 μL of the corresponding [3H]PD 140376 dilution to each well. The final assay volume is 200 μL.
- Incubate the plate at room temperature for 60 minutes with gentle agitation.
- Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash
 the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
 - Plot the specific binding (Y-axis) against the concentration of [3H]PD 140376 (X-axis).
 - Analyze the data using non-linear regression analysis to fit a one-site binding model and determine the Kd and Bmax values.



Protocol 3: In Vitro Receptor Autoradiography

This protocol outlines the procedure for visualizing the distribution of CCK-B receptors in tissue sections using [3H]**PD 140376**.

Materials:

- Frozen tissue blocks
- Cryostat
- Microscope slides (gelatin-coated)
- Pre-incubation Buffer: 50 mM Tris-HCl, pH 7.4
- Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 nM [3H]PD 140376
- Non-specific binding buffer: Incubation buffer containing 1 μM unlabeled CCK-8.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4, at 4°C
- Distilled water (ice-cold)
- · Tritium-sensitive phosphor screens or autoradiography film
- Autoradiography cassettes

Procedure:

- Using a cryostat, cut 20 μm thick sections from the frozen tissue block.
- Thaw-mount the sections onto gelatin-coated microscope slides and allow them to dry at room temperature.
- Pre-incubation: To remove endogenous ligands, incubate the slides in Pre-incubation Buffer for 15 minutes at room temperature.
- Incubation:



- For total binding, incubate a set of slides in the Incubation Buffer for 60 minutes at room temperature.
- For non-specific binding, incubate an adjacent set of slides in the Non-specific binding buffer for the same duration.

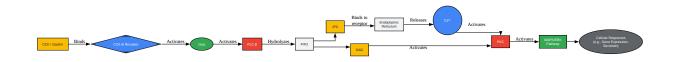
Washing:

- Quickly rinse the slides in two changes of ice-cold Wash Buffer for 2 minutes each.
- Perform a final brief dip in ice-cold distilled water to remove buffer salts.
- Drying: Dry the slides rapidly under a stream of cool, dry air.
- Exposure:
 - Appose the dried slides to a tritium-sensitive phosphor screen or autoradiography film in a light-tight cassette.
 - Include tritium standards for later quantification.
 - Expose for an appropriate duration (typically several weeks for tritium) at 4°C.
- Imaging and Analysis:
 - Develop the film or scan the phosphor screen using a phosphor imager.
 - Quantify the signal intensity in different regions of interest and compare it to the tritium standards to determine the receptor density.
 - Specific binding is determined by subtracting the non-specific binding signal from the total binding signal.

Visualizations CCK-B Receptor Signaling Pathway

The CCK-B receptor is a Gq-coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to various cellular responses.





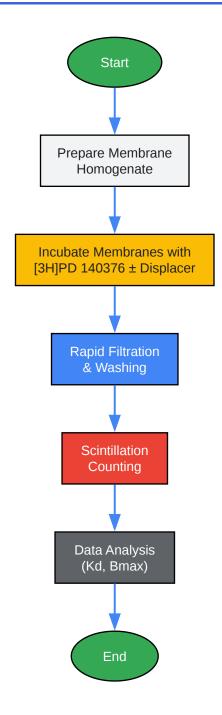
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Caption: CCK-B receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in performing a radioligand binding assay.





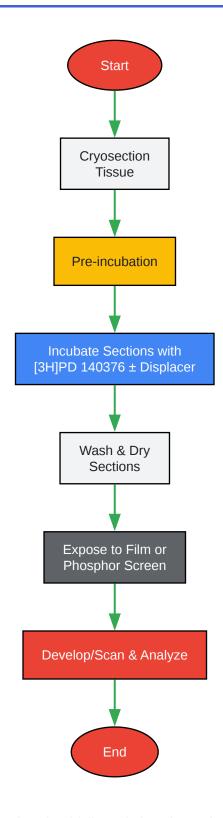
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Caption: Radioligand binding assay workflow.

Experimental Workflow: In Vitro Autoradiography

This diagram outlines the process of in vitro autoradiography for receptor mapping.





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